molecular formula C17H15BBrNO4 B8204521 2-Bromobiphenyl-2'-boronic acid mida ester

2-Bromobiphenyl-2'-boronic acid mida ester

Cat. No.: B8204521
M. Wt: 388.0 g/mol
InChI Key: VYLANPHYJDQCQB-UHFFFAOYSA-N
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Description

2-Bromobiphenyl-2’-boronic acid MIDA ester, 97% is a protected boronic acid derivative. It is composed of a biphenyl structure with a bromine atom at the 2-position and a boronic acid group protected by methylimindodiacetic acid (MIDA) at the 2’-position. This compound is known for its stability and prolonged shelf life, making it a valuable reagent in various chemical reactions, particularly in cross-coupling sequences .

Preparation Methods

The synthesis of 2-Bromobiphenyl-2’-boronic acid MIDA ester typically involves the protection of the boronic acid group with methylimindodiacetic acid (MIDA). The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

2-Bromobiphenyl-2’-boronic acid MIDA ester undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethylformamide (DMF). Major products formed from these reactions include substituted biphenyls and various boronic acid derivatives .

Scientific Research Applications

2-Bromobiphenyl-2’-boronic acid MIDA ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromobiphenyl-2’-boronic acid MIDA ester involves its role as a protected boronic acid. The MIDA group protects the boronic acid from premature reactions, allowing for selective and iterative cross-coupling sequences. The compound acts as a substrate in palladium-catalyzed reactions, where the palladium catalyst facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boronic acid group and the formation of intermediate complexes with the palladium catalyst .

Comparison with Similar Compounds

2-Bromobiphenyl-2’-boronic acid MIDA ester is unique due to its stability and prolonged shelf life compared to other boronic acid derivatives. Similar compounds include:

These similar compounds may lack the stability and selective reactivity provided by the MIDA protection, making 2-Bromobiphenyl-2’-boronic acid MIDA ester a preferred choice in many synthetic applications.

Properties

IUPAC Name

2-[2-(2-bromophenyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BBrNO4/c1-20-10-16(21)23-18(24-17(22)11-20)14-8-4-2-6-12(14)13-7-3-5-9-15(13)19/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLANPHYJDQCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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